pyroterebic acid is a natural product found in Calotropis procera with data available.

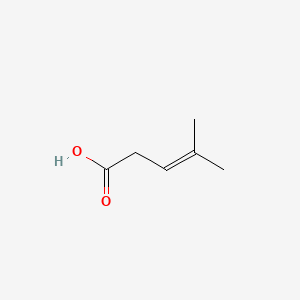

4-Methyl-3-pentenoic acid

CAS No.: 1866-96-2

Cat. No.: VC13319743

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1866-96-2 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.14 g/mol |

| IUPAC Name | 4-methylpent-3-enoic acid |

| Standard InChI | InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3H,4H2,1-2H3,(H,7,8) |

| Standard InChI Key | CQJHAULYLJXJNL-UHFFFAOYSA-N |

| SMILES | CC(=CCC(=O)O)C |

| Canonical SMILES | CC(=CCC(=O)O)C |

Introduction

Chemical and Physical Properties

4-Methyl-3-pentenoic acid exhibits distinct physical properties that are critical for its handling and application in industrial processes. Key data from authoritative sources are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Methyl-3-Pentenoic Acid

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 98 °C | Solvent: Ligroine | |

| Boiling Point | 97 °C | Pressure: 10 Torr | |

| Density | 0.9726 g/cm³ | Temperature: 25 °C | |

| Flash Point | 105 °C | - | |

| Molecular Formula | - | ||

| SMILES | O=C(O)CC=C(C)C | - |

The melting point of 98 °C reported in ligroine aligns with the value provided by CAS Common Chemistry , though discrepancies in density (0.9726 g/cm³ vs. 0.987 g/cm³) may arise from differences in measurement conditions or sample purity . The compound’s flash point of 105 °C indicates moderate flammability, necessitating precautions during storage and handling .

Synthesis and Production

Classical Synthesis Methods

The synthesis of 4-methyl-3-pentenoic acid has been achieved through multiple routes. A foundational method involves the oxidation of 4-methyl-3-penten-1-ol using chromium-based reagents, as described by Mikolajczak and Smith Jr. in 1978 . This approach yields the acid via intermediate aldehyde formation, though modern protocols often favor milder oxidizing agents to improve selectivity.

Advanced Synthetic Strategies

A patent by EP0042794A1 details the preparation of alkyl 4-methyl-3-formyl pentenoates, which serve as precursors to 4-methyl-3-formylpent-3-enoic acid . In one example, terbutylbromoacetate is reacted with 3-methylbut-2-ene-dimethylhydrazone in tetrahydrofuran (THF) under controlled conditions. Subsequent hydrolysis with trifluoroacetic acid yields 4-methyl-3-formylpent-3-enoic acid, demonstrating the compound’s utility in generating functionalized derivatives .

Stereoselective Synthesis

Recent advances include the stereoselective synthesis of (E)-4-methyl-3-hexenoic acid analogs, which share structural similarities with 4-methyl-3-pentenoic acid. Miyazato et al. (2013) employed boron trifluoride-catalyzed esterification and thioesterification to produce methyl and S-methyl derivatives, highlighting methodologies applicable to modifying the parent compound .

Structural and Spectroscopic Characteristics

The molecular structure of 4-methyl-3-pentenoic acid features a conjugated double bond system () adjacent to the carboxylic acid group, as evidenced by its canonical SMILES representation . Nuclear magnetic resonance (NMR) data for related compounds, such as methyl (E)-4-methyl-3-hexenoate, reveal characteristic shifts for olefinic protons ( 5.25–5.45 ppm) and methyl groups ( 1.60–1.70 ppm) . Infrared (IR) spectroscopy typically shows strong absorption bands near 1700 cm⁻¹ for the carboxylic acid C=O stretch and 1640 cm⁻¹ for the C=C bond .

Applications in Industry and Research

Flavor and Fragrance Industry

4-Methyl-3-pentenoic acid contributes to the sweat-like odor profile of hop essential oils, impacting the aroma of beer and other fermented beverages . Its detection in hop volatiles underscores its role in flavor chemistry, where it is both a degradation product of isohumulone and a marker for oxidative spoilage .

Pharmaceutical and Organic Synthesis

The compound’s α,β-unsaturated carboxylic acid structure makes it a valuable intermediate in synthesizing bioactive molecules. For example, its formyl derivative, 4-methyl-3-formylpent-3-enoic acid, has been explored as a building block for heterocyclic compounds with potential antimicrobial activity .

Material Science

Derivatives such as S-methyl (E)-4-methyl-3-hexenethioate exhibit unique physicochemical properties, enabling applications in polymer chemistry and catalytic systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume